molecular formula C14H20BFN2O3 B13701318 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester

6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester

Cat. No.: B13701318
M. Wt: 294.13 g/mol
InChI Key: OZJYUBGOOTUOLR-UHFFFAOYSA-N
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Description

6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyridine ring, which is further functionalized with a fluoroethyl carbamoyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate, used in borylation reactions.

    Protic Solvents: Used in protodeboronation reactions.

Major Products Formed

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Deboronated Products: Formed through protodeboronation.

Scientific Research Applications

6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating carbon-carbon bond formation. The fluoroethyl carbamoyl group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester is unique due to the presence of the fluoroethyl carbamoyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other boronic esters that may lack this functional group.

Properties

Molecular Formula

C14H20BFN2O3

Molecular Weight

294.13 g/mol

IUPAC Name

N-(2-fluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C14H20BFN2O3/c1-13(2)14(3,4)21-15(20-13)10-5-6-11(18-9-10)12(19)17-8-7-16/h5-6,9H,7-8H2,1-4H3,(H,17,19)

InChI Key

OZJYUBGOOTUOLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCF

Origin of Product

United States

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